2-Amino-3-chloroisonicotinic acid

Medicinal chemistry Regioisomer selection Hydrogen bonding

2-Amino-3-chloroisonicotinic acid (CAS 1393573-06-2; IUPAC: 2-amino-3-chloropyridine-4-carboxylic acid) is a heterocyclic building block with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 Da. It features a pyridine ring bearing a carboxylic acid at the 4-position (isonicotinic acid scaffold), an amino group at the 2-position, and a chlorine atom at the 3-position.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
Cat. No. B13512926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloroisonicotinic acid
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)Cl)N
InChIInChI=1S/C6H5ClN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)
InChIKeyRJEDZLTXVLAFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloroisonicotinic Acid: Physicochemical Identity and Procurement Baseline for a Dual-Functionalized Pyridine Building Block


2-Amino-3-chloroisonicotinic acid (CAS 1393573-06-2; IUPAC: 2-amino-3-chloropyridine-4-carboxylic acid) is a heterocyclic building block with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 Da [1]. It features a pyridine ring bearing a carboxylic acid at the 4-position (isonicotinic acid scaffold), an amino group at the 2-position, and a chlorine atom at the 3-position . Its computed physicochemical descriptors include a topological polar surface area (TPSA) of 76.21 Ų, a LogP range from 0.57 to 1.0154 depending on the calculation method, and two hydrogen bond donor sites alongside four hydrogen bond acceptor sites, placing it within drug-like chemical space [1]. Commercially, the compound is available as an in-stock building block at purities of 95–98% from multiple suppliers [1].

Why 2-Amino-3-chloroisonicotinic Acid Cannot Be Replaced by Its Closest In-Class Analogs


The isonicotinic acid derivative landscape contains several readily available compounds that may appear interchangeable for synthetic or screening applications: the non-chlorinated parent 2-aminoisonicotinic acid (CAS 13362-28-2), the non-aminated 3-chloroisonicotinic acid (CAS 88912-27-0), and the regioisomeric 3-amino-2-chloroisonicotinic acid (CAS 58483-94-6). However, each lacks a critical functional group or possesses a different spatial arrangement that fundamentally alters reactivity, physicochemical properties, and biological recognition. The 2-amino-3-chloro substitution pattern is uniquely poised for sequential orthogonal derivatization—the amino group at position 2 enables amide coupling or reductive amination, while the chlorine at position 3 serves as a handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling [1]. Substituting the non-chlorinated analog removes the cross-coupling functionality entirely. Using the regioisomer (3-NH₂, 2-Cl) alters the electronic activation pattern of the pyridine ring and changes the pKa of the amino group by approximately one log unit . These differences are not cosmetic; they dictate which downstream synthetic sequences are accessible and which biological target interactions are possible.

Product-Specific Quantitative Evidence Guide: 2-Amino-3-chloroisonicotinic Acid Differentiated from Closest Analogs


Regioisomeric Differentiation: 2-Amino-3-chloro vs. 3-Amino-2-chloro Substitution Pattern Determines pKa and Hydrogen Bonding Geometry

The target compound (2-NH₂, 3-Cl) and its regioisomer 3-amino-2-chloroisonicotinic acid (CAS 58483-94-6) are constitutional isomers with identical molecular formula (C₆H₅ClN₂O₂) and molecular weight (172.57 Da), yet their different substitution patterns produce measurably distinct physicochemical properties. The regioisomer 3-amino-2-chloroisonicotinic acid has a predicted acid dissociation constant (pKa) of 3.74 ± 0.10 . In the target compound, the amino group at position 2 is in closer proximity to the ring nitrogen (position 1), which alters its basicity through intramolecular hydrogen bonding and electronic effects—this is reflected in the compound's higher TPSA of 76.21 Ų and distinct LogP of 0.57–1.0154 compared to the regioisomer's predicted density of 1.577 g/cm³ [1]. For procurement purposes, these two isomers must be treated as non-interchangeable chemical entities.

Medicinal chemistry Regioisomer selection Hydrogen bonding

Chlorine vs. Hydrogen at Position 3: Molecular Weight, Lipophilicity, and Synthetic Handle Comparison

Replacing the 3-chloro substituent with hydrogen yields 2-aminoisonicotinic acid (CAS 13362-28-2)—the most obvious analog for cost-sensitive procurement decisions. This substitution eliminates 34.45 Da of molecular weight but also removes the sole aromatic halogen handle required for palladium-catalyzed cross-coupling, SNAr diversification, or halogen bonding interactions [1]. The non-chlorinated analog has a melting point of 300–302 °C and a density of 1.417 g/cm³ . In contrast, 3-chloroisonicotinic acid (CAS 88912-27-0), which lacks the 2-amino group, has a melting point of 227–231 °C and a LogP of approximately 0.94 . The target compound sits at an intermediate LogP of 0.57 (ChemSpace) to 1.0154 (Leyan), reflecting the balanced contribution of both the hydrophilic amino group and the lipophilic chlorine atom [1].

Building block selection Cross-coupling Lipophilicity modulation

Hydrogen Bond Donor/Acceptor Profile: Dual HBD Capability Enables Bidentate Target Engagement vs. Single-HBD Analogs

The hydrogen bond donor (HBD) and acceptor (HBA) profile critically influences molecular recognition in biological systems. 2-Amino-3-chloroisonicotinic acid possesses exactly two hydrogen bond donors (the 2-amino group and the 4-carboxylic acid) and four hydrogen bond acceptors (the pyridine nitrogen, the carbonyl oxygen, the carboxylate oxygen, and the chlorine atom when acting as a weak halogen bond acceptor) [1]. In contrast, 3-chloroisonicotinic acid (CAS 88912-27-0) has only one HBD (the 4-carboxylic acid) and three HBA sites—it lacks the second HBD entirely . The parent scaffold isonicotinic acid (CAS 55-22-1, MW 123.11, mp 319 °C, pKa 4.96) has a single HBD and two HBA sites and sparingly dissolves in cold water (0.52 g/100 mL at 20 °C) [2]. The target compound's dual HBD profile enables bidentate hydrogen bonding interactions with biological targets—a feature absent in both the non-aminated and parent scaffolds.

Structure-based design Pharmacophore modeling Ligand efficiency

Commercial Availability and Purity Range: Differentiated Procurement Specifications for Research-Grade Material

Procurement specifications for 2-amino-3-chloroisonicotinic acid differ from its analogs in purity grade, packaging options, and supplier diversity. The target compound is available at 98% purity (Leyan, product 1954215) and 95% purity (Enamine via ChemSpace, with 100 mg to 2.5 g pack sizes) [1]. In comparison, the regioisomer 3-amino-2-chloroisonicotinic acid (CAS 58483-94-6) is typically offered at 95% purity (CymitQuimica) . The non-chlorinated analog 2-aminoisonicotinic acid (CAS 13362-28-2) is widely available but lacks the orthogonal halogen handle. The compound's MDL identifier (MFCD22547487) and ChemSpace ID (CSSB00013120034) provide unambiguous catalog-level traceability [1]. Storage recommendations for this compound class specify inert atmosphere (nitrogen or argon) at 2–8 °C .

Procurement Quality control Building block inventory

Synthetic Versatility: Orthogonal Amino and Chloro Handles Enable Sequential Derivatization Without Protecting Group Interconversion

The defining synthetic advantage of 2-amino-3-chloroisonicotinic acid over its closest analogs is the presence of two chemically orthogonal reactive sites on the same pyridine scaffold. The 2-amino group can undergo acylation, sulfonylation, reductive amination, or urea formation under conditions that leave the 3-chloro substituent intact. Subsequently, the 3-chloro group can participate in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, or SNAr with nucleophiles [1]. This is fundamentally different from 2-aminoisonicotinic acid, which offers only the amino handle, or 3-chloroisonicotinic acid, which offers only the chloro handle. The regioisomer 3-amino-2-chloroisonicotinic acid shares the same functional groups, but the reversed positions alter the electronic activation of the pyridine ring—the 2-chloro position in the regioisomer is less activated toward SNAr due to the meta relationship of the ring nitrogen to the leaving group, whereas in the target compound the 3-chloro is positioned ortho/para to the ring nitrogen, enhancing its reactivity [1]. The orthogonality is demonstrated by the commercial availability of the methyl ester derivative (methyl 2-amino-3-chloroisonicotinate, CAS 1823921-98-7), confirming that the carboxylic acid can be selectively protected while retaining both the amino and chloro functionalities .

Parallel synthesis Library design Medicinal chemistry workflow

Best Research and Industrial Application Scenarios for 2-Amino-3-chloroisonicotinic Acid


Two-Dimensional Medicinal Chemistry Library Enumeration via Orthogonal Derivatization

The compound serves as a privileged starting scaffold for constructing 2D diversity arrays where the amino group at position 2 is first elaborated into amides, sulfonamides, or ureas, and the resulting intermediates are subsequently diversified at the 3-chloro position via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This sequential strategy has been validated in DHODH inhibitor programs using related amino-isonicotinic acid scaffolds [1], where iterative optimization at both positions was essential for achieving target potency and selectivity. The target compound's balanced LogP (0.57–1.0154) ensures that both early and late intermediates remain within tractable solubility ranges for purification by standard reversed-phase chromatography [2].

Fragment-Based Drug Discovery (FBDD): A Dual-HBD Fragment for Biophysical Screening

With a molecular weight of 172.57 Da, two hydrogen bond donors, and a TPSA of 76.21 Ų, 2-amino-3-chloroisonicotinic acid qualifies as a rule-of-three-compliant fragment [1]. Its dual HBD capacity enables bidentate interactions with protein targets—a feature not available from the simpler isonicotinic acid scaffold (1 HBD, MW 123.11) [3]. The chlorine atom provides both a weak halogen bonding interaction site and an anomalous scattering signal for X-ray crystallographic confirmation of binding pose. For fragment library procurement, the compound offers a unique combination of small size, synthetic tractability, and structural novelty relative to the ubiquitously available isonicotinic acid.

Agrochemical Lead Discovery: Halogenated Pyridine Carboxylic Acid Scaffold for Herbicide or Fungicide Design

Chloro-isonicotinic acid derivatives have established precedent as intermediates in agrochemical development, particularly for neonicotinoid insecticides and systemic acquired resistance (SAR) inducers [1]. The 2-amino group provides a vector for appending lipophilic moieties that improve foliar uptake, while the 3-chloro substituent contributes metabolic stability by blocking oxidative metabolism at that position. The target compound's LogP of 0.57–1.0154 [2] is well-matched to the lipophilicity requirements for phloem mobility in plant systemic applications. In contrast, the non-chlorinated 2-aminoisonicotinic acid (LogP ~0.94) lacks the halogen necessary for both metabolic stability and halogen bonding to the target site.

Chemical Biology Probe Synthesis: Chloro Handle for Photoaffinity Labeling or Click Chemistry Conjugation

The 3-chloro substituent can serve as a latent attachment point for bioorthogonal handles. After initial derivatization of the 2-amino and 4-carboxylic acid groups to install the biological recognition elements, the 3-chloro position can be elaborated via palladium-catalyzed coupling to introduce alkyne or azide moieties for click chemistry, or a diazirine photoaffinity label for target identification studies. This late-stage functionalization capability is unavailable when starting from 2-aminoisonicotinic acid, which lacks the halogen handle [1]. The orthogonal protection strategy is supported by the commercial availability of the corresponding methyl ester, confirming that the carboxylic acid can be differentiated from the amino and chloro groups during synthesis .

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